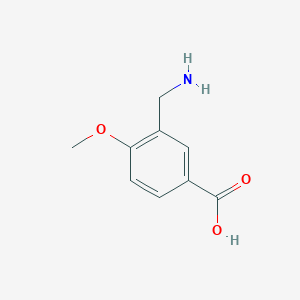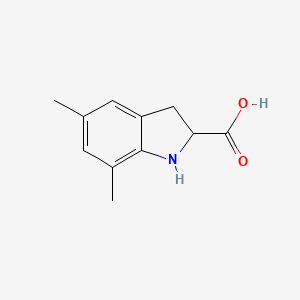![molecular formula C10H17N3O B13253592 {1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol](/img/structure/B13253592.png)
{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol is a chemical compound with the molecular formula C10H17N3O It is known for its unique structure, which includes a cyclobutyl ring and a pyrazole moiety
準備方法
The synthesis of {1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Attachment of the cyclobutyl group: The cyclobutyl group can be introduced via a cycloaddition reaction.
Introduction of the amino group: This step involves the reaction of the intermediate with an amine.
Final assembly: The final step includes the formation of the methanol group through reduction or other suitable reactions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
化学反応の分析
{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a building block for various chemical products.
作用機序
The mechanism by which {1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
類似化合物との比較
When compared to similar compounds, {1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol stands out due to its unique combination of a cyclobutyl ring and a pyrazole moiety. Similar compounds include:
- {1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropyl}methanol
- {1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentyl}methanol
These compounds share structural similarities but differ in the size and nature of the cycloalkyl ring, which can influence their reactivity and applications.
特性
分子式 |
C10H17N3O |
|---|---|
分子量 |
195.26 g/mol |
IUPAC名 |
[1-[amino-(1-methylpyrazol-4-yl)methyl]cyclobutyl]methanol |
InChI |
InChI=1S/C10H17N3O/c1-13-6-8(5-12-13)9(11)10(7-14)3-2-4-10/h5-6,9,14H,2-4,7,11H2,1H3 |
InChIキー |
NDTCLHJOLSPMTE-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C(C2(CCC2)CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[Bis(propan-2-yl)amino]ethyl}(2-methylbutyl)amine](/img/structure/B13253511.png)
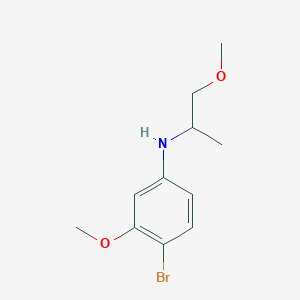

![tert-Butyl N-[(1S,4S)-4-chlorocyclohex-2-en-1-yl]carbamate](/img/structure/B13253520.png)
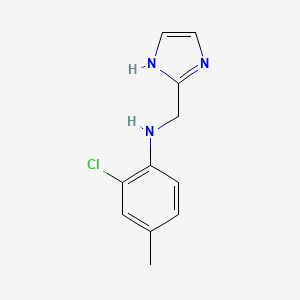
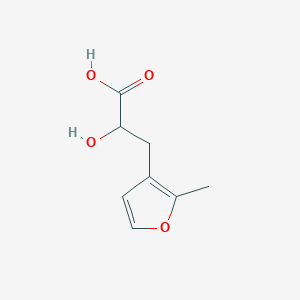

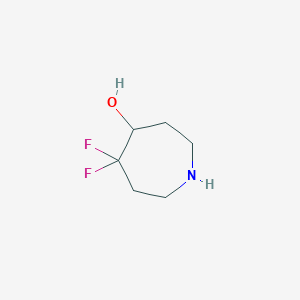
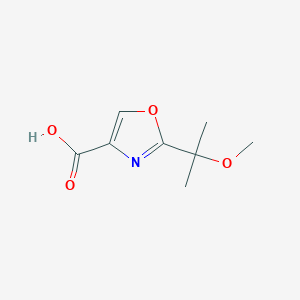

![2-[(Pentan-3-yl)amino]cyclohexan-1-ol](/img/structure/B13253561.png)
